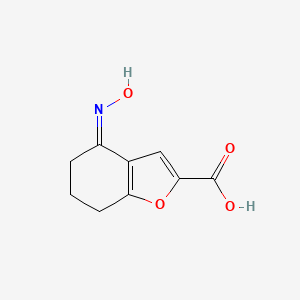

![molecular formula C10H11N3O4S2 B5559656 4-[(甲基氨基)磺酰基]-N-(5-甲基-3-异恶唑基)-2-噻吩甲酰胺](/img/structure/B5559656.png)

4-[(甲基氨基)磺酰基]-N-(5-甲基-3-异恶唑基)-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide often involves complex reactions utilizing sulfonyl groups and thiophene carboxamide frameworks. For example, the synthesis of similar sulfonyl analogues involves the reduction and formylation of nitroimidazole-sulfonamides, leading to various guanine and xanthine analogues (Huang et al., 1980). Another study demonstrates a tandem reaction strategy for synthesizing dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone (Zhu et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, such as a Schiff base involving a 4-[(2-hydroxy-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide, reveals significant details about conformation and intramolecular interactions. The compound exhibits a triclinic crystal structure with coplanar benzene rings and azomethine groups, facilitated by intramolecular hydrogen bonding (Subashini et al., 2009).

Chemical Reactions and Properties

The reactivity of thiophene derivatives and their interactions with various reagents have been extensively studied. For instance, reactions of active methylene compounds with carbon disulfide yield thiophene and thieno[2,3-b]thiophene derivatives, showcasing the versatile reactivity of thiophene moieties under different conditions (Mohareb et al., 1995).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structures, are crucial for understanding their behavior in various applications. Detailed structural, spectroscopic studies, and computational analyses provide insights into the stability, conformation, and electronic properties of these molecules (Sarojini et al., 2012).

科学研究应用

反式-顺式异构化和材料科学应用

Kucharski 等人 (1999) 的研究深入探讨了含有磺酰基的偶氮苯两亲物的反式-顺式异构化,这对于材料科学中的应用至关重要,特别是在开发光照下改变性质的响应材料方面。这项研究突出了含磺酰基化合物在创建具有可切换性质的材料方面的潜力,该材料在光学存储设备、传感器和智能涂层中很有用 (Kucharski、Janik、Motschmann 和 Raduege,1999)。

抗癌剂

Ö. Yılmaz 及其同事 (2015) 合成了吲达帕胺的衍生物,显示出对黑色素瘤细胞系具有显着的促凋亡活性。这些发现强调了含磺酰基化合物作为开发新型抗癌剂的支架的潜力,展示了这些化合物超越其传统用途的更广泛适用性 (Yılmaz 等,2015)。

环境影响

Nödler 等人 (2012) 关于微生物介导的非生物形成磺胺甲噁唑转化产物在反硝化过程中的工作提供了对磺胺类抗生素环境归宿的见解。这项研究对于了解环境中药物化合物的持久性和转化至关重要,这对于评估环境风险和制定污染缓解策略至关重要 (Nödler、Licha、Barbieri 和 Pérez,2012)。

聚合物的电化学合成

Turac 等人 (2008) 展示了水溶性和自掺杂聚噻吩衍生物的电化学合成,展示了含磺酰基单体在聚合物科学中的多功能性。这项研究为开发新型导电聚合物铺平了道路,该聚合物在电子、能量存储和传感技术中具有潜在应用 (Turac、Varol、Ak、Sahmetlioglu 和 Toppare,2008)。

属性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4S2/c1-6-3-9(13-17-6)12-10(14)8-4-7(5-18-8)19(15,16)11-2/h3-5,11H,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGVEZHASCYUAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)

![methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)

![5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5559591.png)

![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)

![3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5559602.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)

![4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5559630.png)

![2-phenyl-6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5559632.png)

![(3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5559636.png)

![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)